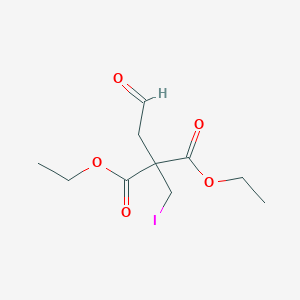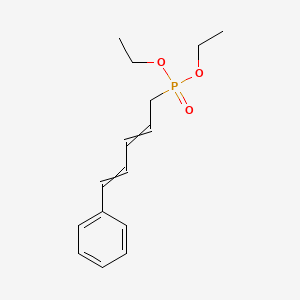
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is an organic compound belonging to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a conjugated diene system with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable diene precursor under controlled conditions. One common method is the Horner-Wadsworth-Emmons (HWE) reaction, where diethyl phosphite reacts with an aldehyde or ketone in the presence of a base to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale HWE reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: The phenyl and diene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate exerts its effects involves interactions with molecular targets and pathways. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes, thereby influencing biochemical processes. The conjugated diene system may also participate in electron transfer reactions, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: A simpler analog without the phenyl and diene groups.
Dimethyl (2-oxopropyl)phosphonate: Used in similar synthetic applications but with different reactivity due to the presence of a keto group.
Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring, offering different chemical properties and applications.
Uniqueness
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is unique due to its conjugated diene system and phenyl substituent, which confer distinct reactivity and potential for diverse applications in synthesis and material science.
Propiedades
Número CAS |
693818-49-4 |
|---|---|
Fórmula molecular |
C15H21O3P |
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
5-diethoxyphosphorylpenta-1,3-dienylbenzene |
InChI |
InChI=1S/C15H21O3P/c1-3-17-19(16,18-4-2)14-10-6-9-13-15-11-7-5-8-12-15/h5-13H,3-4,14H2,1-2H3 |
Clave InChI |
XPLHHLYMTOLOSR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC=CC=CC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


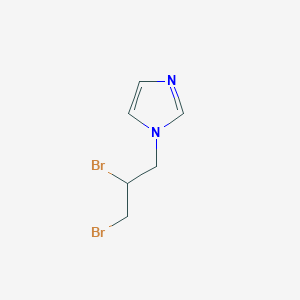
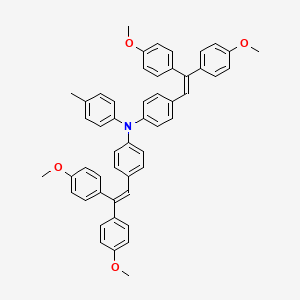
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
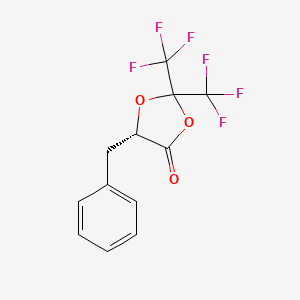
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
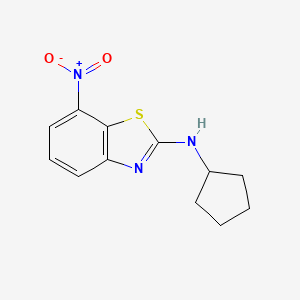
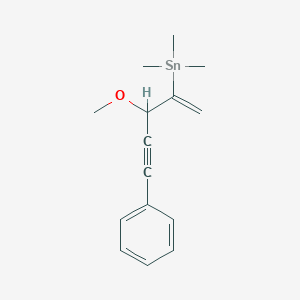
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
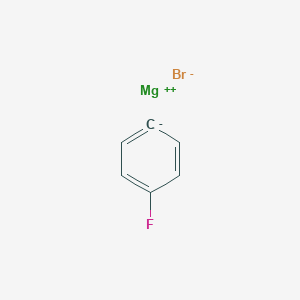
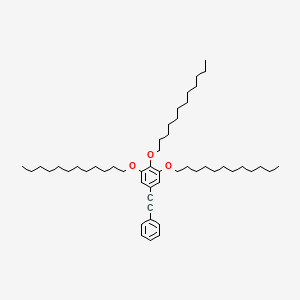
![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
